2-(Methoxymethyl)-1H-benzimidazole-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-1H-benzimidazole-1-propanamine is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1H-benzimidazole-1-propanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced by reacting the benzimidazole with methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of Propanamine Side Chain: The propanamine side chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1H-benzimidazole-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the propanamine side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(Methoxymethyl)-1H-benzimidazole-1-propanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1H-benzimidazole-1-propanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
2-(Methoxymethyl)-1H-benzimidazole-1-propanamine is unique due to its specific structural features, including the benzimidazole core, methoxymethyl group, and propanamine side chain
Properties
CAS No. |
1204298-13-4 |
---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)benzimidazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H17N3O/c1-16-9-12-14-10-5-2-3-6-11(10)15(12)8-4-7-13/h2-3,5-6H,4,7-9,13H2,1H3 |
InChI Key |
WDNBVWWEBLYJFA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.